N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Description
The compound N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a thiazolidinone derivative featuring a Z-configured indolylidene moiety, an allyl substituent, and a 2-hydroxybenzamide group. This structure combines a rhodanine-like thiazolidinone core with an indole scaffold, a combination known for diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C21H15N3O4S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H15N3O4S2/c1-2-11-23-14-9-5-3-7-12(14)16(19(23)27)17-20(28)24(21(29)30-17)22-18(26)13-8-4-6-10-15(13)25/h2-10,25H,1,11H2,(H,22,26)/b17-16- |
InChI Key |
RNVWSAORANNGPJ-MSUUIHNZSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Allylation: The indole derivative is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Thiazolidine Ring Formation: The allylated indole undergoes a cyclization reaction with thiourea to form the thiazolidine ring.
Benzamide Addition: Finally, the compound is reacted with 2-hydroxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzamide and indole rings can undergo electrophilic and nucleophilic substitution reactions. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of its functional groups.
Mechanism of Action
The mechanism by which N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide exerts its effects is complex and depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Interacting with Receptors: It may bind to cellular receptors, altering signal transduction pathways.
Modulating Gene Expression: The compound could influence the expression of certain genes, leading to changes in protein production and cellular behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the indole ring, benzamide group, or thiazolidinone core, leading to variations in bioactivity, solubility, and stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: Allyl vs. Benzamide Substitution: 2-Hydroxybenzamide (target) and 3-hydroxybenzamide () differ in hydrogen-bonding capacity, impacting target interactions. 4-Methylbenzamide () enhances lipophilicity, favoring blood-brain barrier penetration .
Antimicrobial Activity :
- Methoxy and nitro groups (e.g., ) enhance antibacterial activity, likely through electron-withdrawing effects that stabilize drug-target interactions .
- Indole N1 substitution (allyl/methyl) correlates with improved antifungal efficacy, as seen in .
Synthetic Accessibility: Thiazolidinone derivatives are typically synthesized via cyclocondensation of thioureas with active methylene compounds (e.g., ) or Knoevenagel reactions (). Yields range from 70–85%, with purity confirmed via NMR and LC-MS .
Contradictions and Limitations
- While highlights indole-substituted thiazolidinones as antimicrobial leads, suggests ethyl-substituted analogues may prioritize anticancer activity, indicating substituent-dependent target selectivity .
Biological Activity
N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed exploration of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound features a complex structure comprising an indole moiety linked to a thiazolidinone ring. The synthesis typically involves multi-step reactions that incorporate various reagents to form the thiazolidinone core and subsequently link it to the indole derivative. The structural formula is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes or receptors involved in microbial metabolism, leading to its antimicrobial effects. Additionally, it has been shown to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 37.9 | 57.8 |
| Escherichia coli | 45.0 | 70.0 |
| Listeria monocytogenes | 113.8 | 118.3 |
The most potent activity was observed against Staphylococcus aureus, indicating the compound's potential for treating infections caused by resistant strains such as MRSA .
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 12.2 |
| MDA-MB-468 | 19.3 |
These findings suggest that N-[...]-2-hydroxybenzamide could serve as a promising lead in anticancer drug development .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
-
Study on Antimicrobial Efficacy :
A study involving a series of thiazolidinone derivatives demonstrated their effectiveness against multiple bacterial strains, with some compounds outperforming traditional antibiotics like ampicillin . -
Anticancer Trials :
In preclinical trials, compounds similar to N-[...]-2-hydroxybenzamide were evaluated for their ability to inhibit tumor growth in xenograft models, showcasing significant tumor reduction compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
